molecular formula C7H7BF2O3 B591629 (3,4-Difluoro-2-methoxyphenyl)boronic acid CAS No. 905583-06-4

(3,4-Difluoro-2-methoxyphenyl)boronic acid

Cat. No. B591629
CAS RN: 905583-06-4
M. Wt: 187.937
InChI Key: VSALEQTUDXMKST-UHFFFAOYSA-N
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Description

“(3,4-Difluoro-2-methoxyphenyl)boronic acid” is a boronic acid derivative . It is used as a building block in the synthesis of several organic compounds .


Synthesis Analysis

This compound can be synthesized using various methods. One common method is the Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or a heteroaryl halide with a boronic acid in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular formula of “(3,4-Difluoro-2-methoxyphenyl)boronic acid” is C7H7BF2O3 . The structure is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

“(3,4-Difluoro-2-methoxyphenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes to produce flurodiarylmethanols .


Physical And Chemical Properties Analysis

The molecular weight of “(3,4-Difluoro-2-methoxyphenyl)boronic acid” is 187.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds. In this reaction, a boronic acid reacts with an aryl or vinyl halide to form a coupled product .

Pd-Catalyzed Direct Arylation

Another application of this compound is in Pd-catalyzed direct arylation . This is a process where an aryl halide is directly coupled with an arene in the presence of a palladium catalyst .

Synthesis Using Palladium-Catalyzed Arylation

This compound can also be used in the highly effective synthesis using palladium-catalyzed arylation . This is a method used to form carbon-carbon bonds, which is a fundamental process in organic chemistry .

Palladium-Catalyzed Stereoselective Heck-Type Reaction

“(3,4-Difluoro-2-methoxyphenyl)boronic acid” can be used in palladium-catalyzed stereoselective Heck-type reactions . This is a type of carbon-carbon bond-forming reaction, used to synthesize a wide range of organic compounds .

Tandem-Type Pd (II)-Catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

This compound can be used in a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . This is a complex reaction sequence that can be used to synthesize a variety of complex organic compounds .

Copper-Mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides

“(3,4-Difluoro-2-methoxyphenyl)boronic acid” can be used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides . This is a type of reaction used to introduce fluoroalkyl groups into organic compounds .

Future Directions

Boronic acids, including “(3,4-Difluoro-2-methoxyphenyl)boronic acid”, have potential applications in medicinal chemistry. They can be used to modify selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules . This suggests that further studies on boronic acids could lead to the development of new promising drugs .

properties

IUPAC Name

(3,4-difluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSALEQTUDXMKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681901
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluoro-2-methoxyphenyl)boronic acid

CAS RN

905583-06-4
Record name (3,4-Difluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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